molecular formula C36H26 B14225518 Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- CAS No. 815617-41-5

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl-

Cat. No.: B14225518
CAS No.: 815617-41-5
M. Wt: 458.6 g/mol
InChI Key: INQPROZAFMUGPT-UHFFFAOYSA-N
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Description

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- is a complex organic compound with the molecular formula C36H26. This compound is characterized by its unique structure, which includes a central acenaphthylene core with four phenyl groups attached to it. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- typically involves multi-step organic reactions. One common method includes the reaction of acenaphthylene with phenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods. The process is designed to ensure consistency in product quality and to meet the demands of various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydrocarbon derivatives. Substitution reactions can result in a wide range of substituted acenaphthylene compounds .

Scientific Research Applications

Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- include:

Uniqueness

What sets Acenaphthylene, 1,2-dihydro-1,1,2,2-tetraphenyl- apart is its unique structure with four phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

815617-41-5

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

1,1,2,2-tetraphenylacenaphthylene

InChI

InChI=1S/C36H26/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(35,30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H

InChI Key

INQPROZAFMUGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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